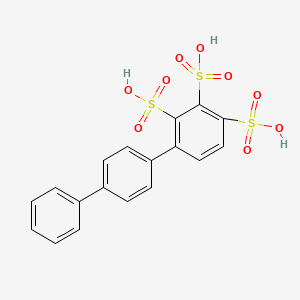
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is an organic compound with the molecular formula C18H14O9S3 It is a trisulfonic acid derivative of biphenyl, characterized by three sulfonic acid groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with sulfur trioxide (SO3) in the presence of a suitable catalyst, such as oleum or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The process includes the continuous addition of sulfur trioxide to a biphenyl solution, followed by purification steps to isolate the desired trisulfonic acid product. The use of advanced separation techniques, such as crystallization or chromatography, ensures high purity and yield.
化学反応の分析
Types of Reactions
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or aminated compounds.
科学的研究の応用
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
作用機序
The mechanism of action of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound’s ability to modulate the activity of specific molecular pathways makes it a valuable tool in biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Biphenyl-2,2’,3-trisulfonic acid: Another trisulfonic acid derivative of biphenyl with sulfonic acid groups at different positions.
4,4’-Dihydroxybiphenyl-2,2’,3-trisulfonic acid: A derivative with additional hydroxyl groups, offering different reactivity and applications.
Uniqueness
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
特性
CAS番号 |
68491-73-6 |
|---|---|
分子式 |
C18H14O9S3 |
分子量 |
470.5 g/mol |
IUPAC名 |
4-(4-phenylphenyl)benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C18H14O9S3/c19-28(20,21)16-11-10-15(17(29(22,23)24)18(16)30(25,26)27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChIキー |
ARDLJTSXSSBPTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



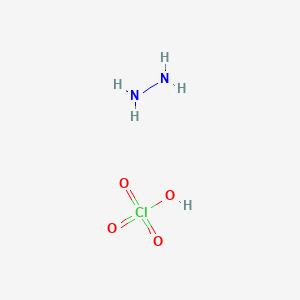
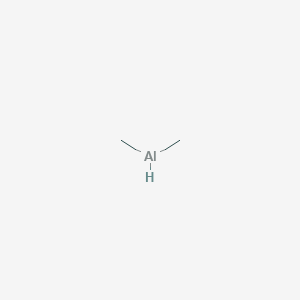
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)

![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
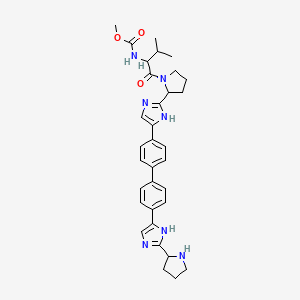
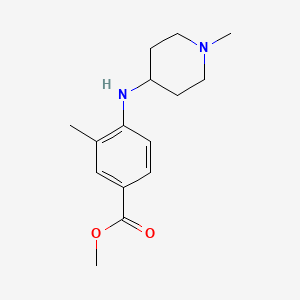
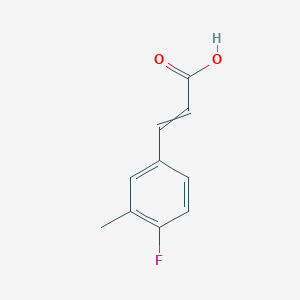
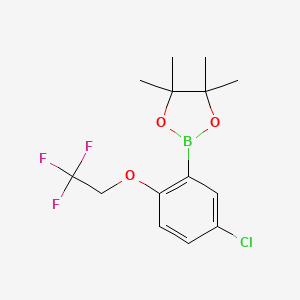
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
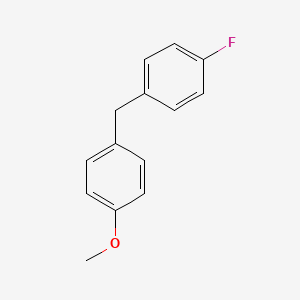
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
